molecular formula C22H36O2 B14161115 (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol CAS No. 5430-60-4

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol

Cat. No.: B14161115
CAS No.: 5430-60-4
M. Wt: 332.5 g/mol
InChI Key: DWHNAFMKRQQMIQ-UIZIODFASA-N
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Description

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroidal compound It is structurally related to androstane derivatives and is characterized by the presence of an ethoxy group at the 3-position and a methyl group at the 16-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:

    Introduction of the Ethoxy Group: This can be achieved through an ethoxylation reaction, where an ethoxy group is introduced at the 3-position of the androstane skeleton.

    Methylation at the 16-Position:

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactors are used to carry out the ethoxylation and methylation reactions.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and treatment of endocrine disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing various physiological processes. The pathways involved may include:

    Receptor Binding: The compound binds to hormone receptors, altering their conformation and activity.

    Gene Expression: The activated receptors can regulate the expression of target genes, leading to changes in cellular function.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3|A,16|A)-3-hydroxy-16-methylandrost-5-en-16-ol: Similar structure but with a hydroxy group instead of an ethoxy group at the 3-position.

    (3|A,16|A)-3-ethoxy-16-hydroxyandrost-5-en-16-ol: Similar structure but with a hydroxy group at the 16-position.

    (3|A,16|A)-3-methoxy-16-methylandrost-5-en-16-ol: Similar structure but with a methoxy group instead of an ethoxy group at the 3-position.

Uniqueness

(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to the specific combination of ethoxy and methyl groups at the 3- and 16-positions, respectively. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

5430-60-4

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1

InChI Key

DWHNAFMKRQQMIQ-UIZIODFASA-N

Isomeric SMILES

CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C

Canonical SMILES

CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C

Origin of Product

United States

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